4-(2,2,2-Trifluoroethoxy)salicylaldehyde
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Overview
Description
4-(2,2,2-Trifluoroethoxy)salicylaldehyde is a chemical compound with the molecular formula C9H7F3O3This compound is characterized by the presence of a trifluoroethoxy group attached to a salicylaldehyde core, making it a valuable building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,2-Trifluoroethoxy)salicylaldehyde typically involves the reaction of salicylaldehyde with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-(2,2,2-Trifluoroethoxy)salicylaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens and nucleophiles are used for substitution reactions.
Major Products Formed
Oxidation: 4-(2,2,2-Trifluoroethoxy)benzoic acid.
Reduction: 4-(2,2,2-Trifluoroethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(2,2,2-Trifluoroethoxy)salicylaldehyde is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,2,2-Trifluoroethoxy)salicylaldehyde involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
4-(2,2,2-Trifluoroethoxy)benzaldehyde: Similar structure but lacks the hydroxyl group.
2-Hydroxy-4-(2,2,2-trifluoroethoxy)benzaldehyde: Another name for 4-(2,2,2-Trifluoroethoxy)salicylaldehyde.
4-(2,2,2-Trifluoroethoxy)phenylboronic acid: Contains a boronic acid group instead of an aldehyde.
Uniqueness
This compound is unique due to the presence of both the trifluoroethoxy and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound in various research and industrial applications .
Biological Activity
4-(2,2,2-Trifluoroethoxy)salicylaldehyde is an organic compound notable for its unique trifluoroethoxy substituent, which enhances its chemical properties and potential biological activities. This compound is primarily recognized for its role as a precursor in medicinal chemistry and its structural similarities to other biologically active salicylaldehyde derivatives.
Chemical Structure and Properties
The molecular formula of this compound is C10H8F3O3, with a molecular weight of approximately 220.15 g/mol. The compound features a salicylaldehyde structure characterized by:
- A hydroxyl group (-OH)
- An aldehyde group (-CHO)
- A trifluoroethoxy substituent
This configuration imparts distinct chemical properties that are crucial for its biological activity.
The mechanism of action of this compound may involve:
- Metal Ion Complexation : The compound's ability to form complexes with metal ions can enhance its therapeutic potential in drug delivery systems.
- Interaction with Biological Macromolecules : Its interactions with proteins and enzymes may lead to modulation of biological pathways relevant to inflammation and cancer.
Comparative Analysis with Related Compounds
A comparison table illustrates the structural differences and potential biological activities among similar compounds:
Compound Name | Molecular Formula | Unique Features | Biological Activity |
---|---|---|---|
Salicylaldehyde | C7H6O | Lacks trifluoromethyl substituent | Anti-inflammatory, antimicrobial |
3-Hydroxybenzaldehyde | C7H6O | Hydroxyl group at meta position | Antimicrobial |
4-Hydroxybenzaldehyde | C7H6O | Hydroxyl group at para position | Antimicrobial |
4-(Trifluoromethyl)salicylaldehyde | C9H7F3O | Contains a trifluoromethyl group instead | Antimicrobial |
The unique trifluoroethoxy substituent in this compound enhances its lipophilicity and alters its reactivity compared to other salicylaldehyde derivatives. This modification can lead to improved biological interactions.
Case Studies and Research Findings
While specific case studies on this compound are sparse, related research highlights the potential applications of its analogs:
- Antimicrobial Activity : A study on salicylaldehyde derivatives demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli, suggesting that this compound could exhibit similar properties due to structural similarities .
- Antiproliferative Effects : Research on other salicylaldehyde derivatives indicated their efficacy in inhibiting the proliferation of cancer cell lines such as HeLa and A549. This suggests a potential for this compound in cancer therapeutics .
- In Silico Studies : Computational studies indicate that salicylaldehyde derivatives can interact strongly with target proteins involved in resistance mechanisms in pathogens like MRSA (Methicillin-resistant Staphylococcus aureus), highlighting a pathway for further exploration of this compound's biological activity .
Properties
Molecular Formula |
C9H7F3O3 |
---|---|
Molecular Weight |
220.14 g/mol |
IUPAC Name |
2-hydroxy-4-(2,2,2-trifluoroethoxy)benzaldehyde |
InChI |
InChI=1S/C9H7F3O3/c10-9(11,12)5-15-7-2-1-6(4-13)8(14)3-7/h1-4,14H,5H2 |
InChI Key |
RDAFVRCXIJMRIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)O)C=O |
Origin of Product |
United States |
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